molecular formula C14H16BrN3 B5673143 4-(1-azepanyl)-6-bromoquinazoline CAS No. 307538-55-2

4-(1-azepanyl)-6-bromoquinazoline

Cat. No. B5673143
CAS RN: 307538-55-2
M. Wt: 306.20 g/mol
InChI Key: CDBYDOLVBWQPAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves palladium-catalyzed reactions, where sequences like ortho alkylation, alkenylation, and intramolecular aza-Michael reaction are combined in a one-pot process to create complex structures including tetrahydroisoquinolines and benzazepines (Ferraccioli, Carenzi, & Catellani, 2004). Another approach utilizes rhodium-catalyzed synthesis, leading to highly functionalized bromo-dihydroisoquinolines through the formation of bromonium ylides (He et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of 4-(1-Azepanyl)-6-bromoquinazoline derivatives can involve various strategies, including the use of NMR and X-ray crystallography to confirm structural integrity and modifications. The synthesis of bromo-4-iodoquinoline, an important intermediate for biologically active compounds, demonstrates the utility of these analytical techniques (Wang et al., 2015).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including the formation of tetrazolyl-substituted dihydroquinazolines through one-pot sequential reactions, demonstrating broad applications in synthesis and medicinal chemistry (Xiong et al., 2022). The regioselective synthesis of bromoquinoline derivatives through cycloaddition reactions highlights the diverse chemical reactivity of these molecules (Tummatorn et al., 2015).

Physical Properties Analysis

The physical properties of 4-(1-Azepanyl)-6-bromoquinazoline derivatives can be determined through crystalline structure analysis, providing insights into their stability, solubility, and intermolecular interactions. Studies on novel bromo-chloro-quinazolinones reveal their crystalline structures and potential for antibacterial activity, further elucidated through Hirshfeld surface analysis (Ouerghi et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(1-Azepanyl)-6-bromoquinazoline, including its reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for its application in synthesis and drug design. The formation of azaindoles via intramolecular Diels-Alder reaction showcases the compound's versatility in synthetic chemistry (Osano, Jhaveri, & Wipf, 2020).

properties

IUPAC Name

4-(azepan-1-yl)-6-bromoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c15-11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYDOLVBWQPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241884
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Azepanyl)-6-bromoquinazoline 4-(1-azepanyl)-6-quinazolinyl bromide

CAS RN

307538-55-2
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307538-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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